1-(4-Butoxyphenoxy)-2,4-dinitrobenzene
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Overview
Description
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene is an organic compound characterized by its unique structure, which includes a butoxy group attached to a phenoxy ring, further substituted with two nitro groups at the 2 and 4 positions
Preparation Methods
The synthesis of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxyphenol and 2,4-dinitrochlorobenzene.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-butoxyphenol is reacted with 2,4-dinitrochlorobenzene under reflux conditions, leading to the formation of this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene involves its interaction with biological molecules:
Molecular Targets: The nitro groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Pathways: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene can be compared with similar compounds such as:
1-(4-Butoxyphenoxy)-2-nitrobenzene: Lacks one nitro group, resulting in different reactivity and applications.
1-(4-Butoxyphenoxy)-4-nitrobenzene: The position of the nitro group affects its chemical properties and uses.
1-(4-Butoxyphenoxy)-2,4-diaminobenzene: The nitro groups are reduced to amines, leading to different biological activities.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O6 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
1-(4-butoxyphenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C16H16N2O6/c1-2-3-10-23-13-5-7-14(8-6-13)24-16-9-4-12(17(19)20)11-15(16)18(21)22/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
XCOUFSSRHCFJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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